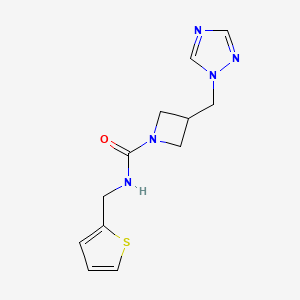
3-((1H-1,2,4-triazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((1H-1,2,4-triazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C12H15N5OS and its molecular weight is 277.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-((1H-1,2,4-triazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is a synthetic compound that incorporates a triazole moiety and a thiophene ring, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant data from recent studies.
- Molecular Formula : C₁₁H₁₃N₅OS
- Molecular Weight : 263.32 g/mol
- CAS Number : 2310123-92-1
Biological Activity Overview
The biological activities of compounds containing triazole and thiophene structures have been extensively studied. These compounds have shown promising results in various pharmacological applications, including antimicrobial and anticancer activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. For example, a study focused on S-substituted derivatives of 1,2,4-triazole-3-thiols reported minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 μg/mL against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| Compound A | 31.25 | Pseudomonas aeruginosa |
| Compound B | 62.5 | Staphylococcus aureus |
| Compound C | 125 | Candida albicans |
Anticancer Activity
The anticancer potential of triazole derivatives has also been explored. A study indicated that specific triazole-containing compounds showed significant antiproliferative effects against human cancer cell lines such as MGC-803 and HCT-116 . The mechanism of action often involves the inhibition of critical signaling pathways related to cell proliferation and survival.
Table 2: Anticancer Activity Against Human Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound D | MGC-803 | 4.37 |
| Compound E | HCT-116 | 8.03 |
The biological activity of triazole derivatives is attributed to their ability to interact with various biological targets:
- Inhibition of Enzymes : Triazoles can inhibit enzymes involved in DNA synthesis and cell division.
- Signaling Pathway Modulation : Compounds may affect signaling pathways such as ERK, leading to apoptosis in cancer cells .
Case Studies
- Antimicrobial Screening : A comprehensive screening of new S-substituted derivatives showed that modifications at the sulfur atom did not significantly alter antimicrobial efficacy, suggesting a robust structure-activity relationship .
- Anticancer Evaluation : In vitro studies revealed that specific triazole derivatives caused G2/M phase arrest in cancer cells, indicating their potential as chemotherapeutic agents .
特性
IUPAC Name |
N-(thiophen-2-ylmethyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5OS/c18-12(14-4-11-2-1-3-19-11)16-5-10(6-16)7-17-9-13-8-15-17/h1-3,8-10H,4-7H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNSVHXIIVFBNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC=CS2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













